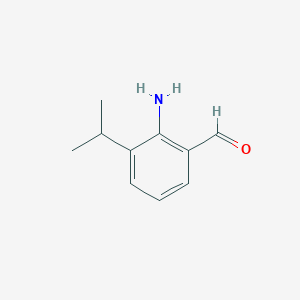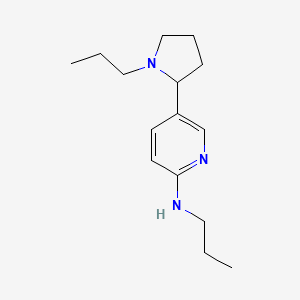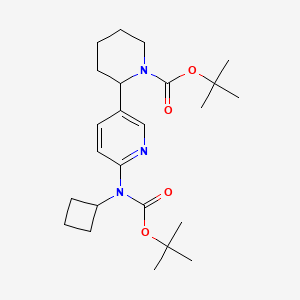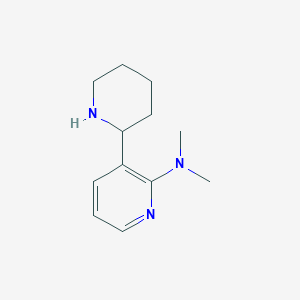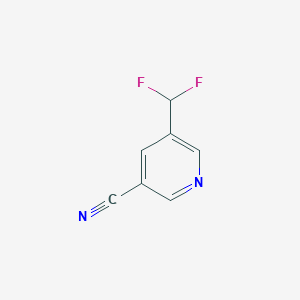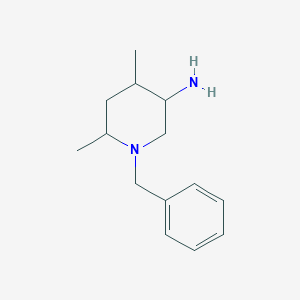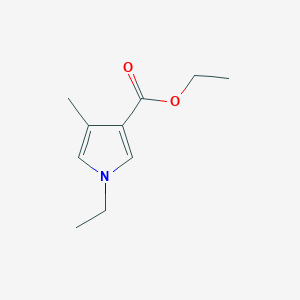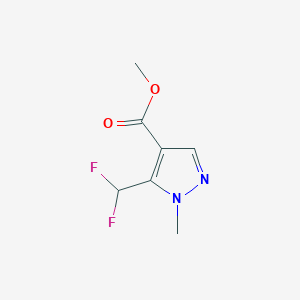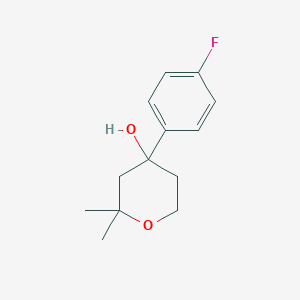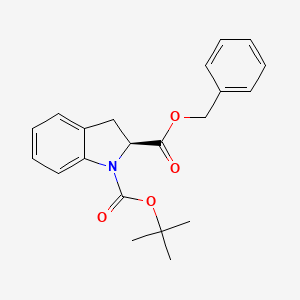
(S)-Benzyl N-Boc-2,3-dihydro-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate is a complex organic compound that belongs to the class of indoline derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and two carboxylate groups attached to an indoline core. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the tert-Butyl Group: The tert-butyl group can be added through a similar Friedel-Crafts alkylation reaction using tert-butyl chloride.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate may involve optimized versions of the above synthetic routes. Large-scale production typically requires:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Can result in a variety of substituted indoline derivatives.
Scientific Research Applications
(S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which (S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.
DNA/RNA: The compound may interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Benzylindoline-1,2-dicarboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
tert-Butylindoline-1,2-dicarboxylate: Lacks the benzyl group, leading to different chemical properties.
Indoline-1,2-dicarboxylate: The simplest form, without any additional substituents.
Uniqueness
(S)-2-Benzyl1-tert-butylindoline-1,2-dicarboxylate is unique due to its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties. The presence of both benzyl and tert-butyl groups, along with the (S)-configuration, makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S)-2,3-dihydroindole-1,2-dicarboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-17-12-8-7-11-16(17)13-18(22)19(23)25-14-15-9-5-4-6-10-15/h4-12,18H,13-14H2,1-3H3/t18-/m0/s1 |
InChI Key |
DUROABNQJASIKZ-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809856.png)
